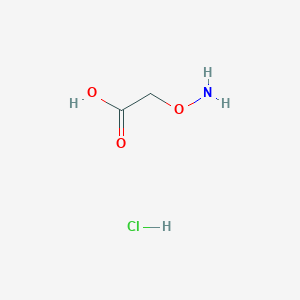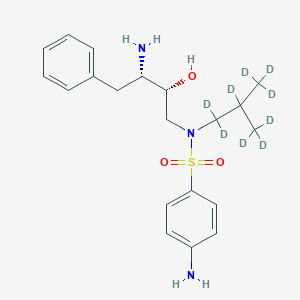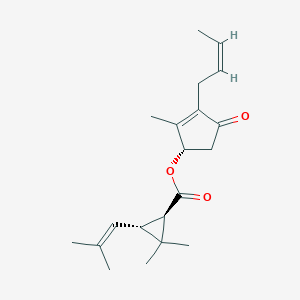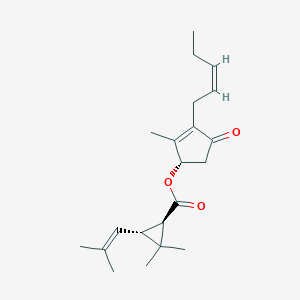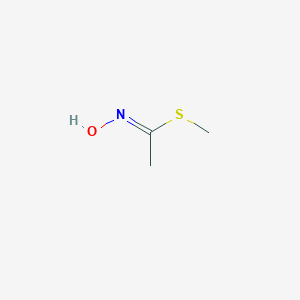
甲萘威肟
描述
Methomyl oxime is a chemical compound derived from methomyl, a broad-spectrum oxime carbamate insecticide. Methomyl is widely used in agriculture to control a variety of pests, including arthropods, nematodes, flies, and crop pests . Methomyl oxime is one of the primary degradation products of methomyl and plays a significant role in its environmental fate and toxicity .
科学研究应用
Methomyl oxime has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a model compound for studying degradation pathways.
Biology: Research on methomyl oxime focuses on its effects on microbial communities and its role in biodegradation processes.
Medicine: Studies investigate its potential toxicological effects and mechanisms of action in biological systems.
Industry: Methomyl oxime is used in the development of environmentally friendly pesticides and in the study of pesticide residue degradation
作用机制
Target of Action
The primary target of Methomyl oxime is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Methomyl oxime acts by inhibiting the activity of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of neurons . The overstimulation of the nervous system eventually leads to nerve tissue failure .
Biochemical Pathways
The action of Methomyl oxime affects the cholinergic pathway . By inhibiting acetylcholinesterase, Methomyl oxime disrupts the normal function of this pathway, leading to an overstimulation of the postsynaptic neurons . The degradation pathways of Methomyl and the fate of several metabolites have been investigated .
Pharmacokinetics
It is known that methomyl oxime is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The inhibition of acetylcholinesterase by Methomyl oxime leads to a buildup of acetylcholine, causing overstimulation of the nervous system. This overstimulation can result in nerve tissue failure, which can be lethal .
Action Environment
The action of Methomyl oxime can be influenced by various environmental factors. For instance, its high solubility in water suggests that it could potentially leach into groundwater . , which could affect its environmental stability and efficacy.
生化分析
Biochemical Properties
Methomyl oxime plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found that methomyl oxime can be degraded by several species of bacteria, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes . These interactions are crucial for the degradation and detoxification of methomyl oxime in the environment .
Cellular Effects
Methomyl oxime has significant effects on various types of cells and cellular processes . It has been reported that methomyl oxime can decrease the quality of testicles, seminal vesicles, and the prostate and sperm concentration, sexual potency, and serum testosterone levels . This indicates that methomyl oxime can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of methomyl oxime involves its interactions with biomolecules at the molecular level . Methomyl oxime inhibits acetylcholinesterase activity, causing a nerve tissue failure that kills insects . This inhibition or activation of enzymes and changes in gene expression are key to understanding how methomyl oxime exerts its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methomyl oxime change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of methomyl oxime vary with different dosages in animal models . For instance, the LC50 value of methomyl for experimental rats is 20 mg L−1; however, daily feeding of male rats with 1.0 or 0.5 mg (kg·bw)−1 of methomyl produces serious reproductive toxicity .
Metabolic Pathways
Methomyl oxime is involved in several metabolic pathways . It is degraded by several species of bacteria through catabolic pathways . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of methomyl .
Transport and Distribution
Methomyl oxime is transported and distributed within cells and tissues . Due to its high water solubility, the soil has limited ability to immobilize it, resulting in pesticide residues eventually entering groundwater or surface water through rainwater scouring, surface runoff, soil migration, etc .
Subcellular Localization
As of now, there is limited information available on the subcellular localization of methomyl oxime .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of methomyl oxime involves several steps. One common method includes the chlorination of acetaldoxime followed by a methylthio substitution reaction. The process typically involves dissolving acetaldoxime and chlorine in an organic solvent to obtain their respective solutions. Sodium methyl mercaptide and sodium hydroxide are also dissolved in an organic solvent to form a mixed solution. The chlorination reaction is carried out by continuously feeding the acetaldoxime and chlorine solutions, followed by the methylthio substitution reaction with the mixed solution. The crude methomyl oxime obtained is then purified by washing with a small amount of water .
Industrial Production Methods: Industrial production of methomyl oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and quality of the final product. The process is designed to minimize by-products and waste, making it more efficient and environmentally friendly .
化学反应分析
Types of Reactions: Methomyl oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in the environment .
Common Reagents and Conditions:
Oxidation: Methomyl oxime can be oxidized using reagents such as hydrogen peroxide or ozone under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as sodium methyl mercaptide.
Major Products: The major products formed from these reactions include acetonitrile, carbon dioxide, and various intermediate compounds such as carbamic acid and methyl carbamic acid .
相似化合物的比较
- Aldicarb oxime
- Oxamyl oxime
- Carbofuran oxime
Methomyl oxime’s unique properties and rapid degradation make it a valuable compound for studying environmental toxicity and developing sustainable agricultural practices.
属性
IUPAC Name |
methyl (1E)-N-hydroxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029343 | |
| Record name | (E)-S-Methyl thioacetohydroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19145-16-5, 13749-94-5 | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-S-Methyl thioacetohydroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-hydroxythioimidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



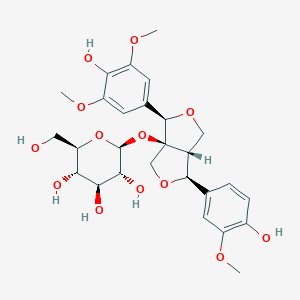




![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)
